3-{[3-(3-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-METHYL-1-PHENYLUREA
Overview
Description
3-{[3-(3-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-METHYL-1-PHENYLUREA is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of a methoxyphenyl group, a methyl group, and a phenylurea group, making it a unique and versatile molecule in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(3-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-METHYL-1-PHENYLUREA typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method is the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions, while the phenylurea group is often formed by reacting an isocyanate with an amine .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .
Chemical Reactions Analysis
Types of Reactions
3-{[3-(3-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-METHYL-1-PHENYLUREA can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while substitution reactions can introduce halogens, alkyl groups, or other functional groups to the aromatic rings .
Scientific Research Applications
3-{[3-(3-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-METHYL-1-PHENYLUREA has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Mechanism of Action
The mechanism of action of 3-{[3-(3-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-METHYL-1-PHENYLUREA involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The methoxyphenyl and phenylurea groups can enhance the compound’s binding affinity and specificity, leading to various biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 3-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-METHYL-1-PHENYLUREA
- 3-{[3-(3-HYDROXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-METHYL-1-PHENYLUREA
- 3-{[3-(3-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-METHYL-1-PHENYLUREA
Uniqueness
The uniqueness of 3-{[3-(3-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-METHYL-1-PHENYLUREA lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The methoxy group enhances its solubility and reactivity, while the phenylurea group contributes to its stability and binding affinity. These features make it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-methyl-3-phenylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-22(18(23)19-14-8-4-3-5-9-14)12-16-20-17(21-25-16)13-7-6-10-15(11-13)24-2/h3-11H,12H2,1-2H3,(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPOSYYWFCSRBHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC(=NO1)C2=CC(=CC=C2)OC)C(=O)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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